molecular formula C19H19F3N4OS B3454078 N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3454078
M. Wt: 408.4 g/mol
InChI Key: NLLNTKSMRZHNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CL-423140 is a chemical compound known for its significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL-423140 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to facilitate the reactions. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: In an industrial setting, the production of CL-423140 is scaled up using large reactors and continuous flow systems. The process involves rigorous quality control measures to ensure consistency and purity. The use of advanced technologies such as preparative liquid chromatography is common to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: CL-423140 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, CL-423140 can be converted into its oxidized form.

    Reduction: Reducing agents can convert CL-423140 into its reduced form.

    Substitution: CL-423140 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and alkylating agents are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative of CL-423140, while reduction may produce a more reduced form.

Scientific Research Applications

CL-423140 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CL-423140 involves its interaction with specific molecular targets. It can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

CL-423140 can be compared with other similar compounds based on its structure and properties:

    Similar Compounds: Compounds such as CL-423141, CL-423142, and CL-423143 share structural similarities with CL-423140.

    Uniqueness: CL-423140 is unique due to its specific functional groups and the resulting chemical and biological properties.

By understanding the detailed aspects of CL-423140, researchers can better utilize this compound in various scientific and industrial applications. If you have any specific questions or need further details, feel free to ask!

Properties

IUPAC Name

N-cyclohexyl-N-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4OS/c1-25(12-6-3-2-4-7-12)18(27)14-11-17-23-13(15-8-5-9-28-15)10-16(19(20,21)22)26(17)24-14/h5,8-12H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLNTKSMRZHNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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